molecular formula C10H17N3O6S B3155966 Glutathione-glycine-13C2,15N1 CAS No. 815610-65-2

Glutathione-glycine-13C2,15N1

Cat. No.: B3155966
CAS No.: 815610-65-2
M. Wt: 310.30 g/mol
InChI Key: RWSXRVCMGQZWBV-DUHRKNADSA-N
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Description

Glutathione-glycine-13C2,15N1 is a stable isotope-labeled form of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. Glutathione itself is a crucial antioxidant in cells, protecting against oxidative stress and maintaining cellular health.

Biochemical Analysis

Biochemical Properties

Glutathione-glycine-13C2,15N1 participates in various biochemical reactions. It interacts with enzymes like gamma-glutamyltransferase and dipeptidases during its metabolism . It also plays a significant role in the detoxification of endogenous or exogenous reactive oxygen species and the elimination of xenobiotic compounds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting against reactive oxygen species and maintaining cellular thiol status . It also plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant property, conferred by the sulfhydryl (SH) group of its cysteine moiety. This allows it to interact with reactive oxygen species/reactive nitrogen species (ROS/RNS), forming oxidized glutathione disulfide (GSSG) upon reduction .

Metabolic Pathways

This compound is involved in the glutathione cycle, a crucial metabolic pathway in the body. This pathway involves the synthesis, utilization, and regeneration of glutathione, with the participation of various enzymes and cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to unlabeled glutathione. It is absorbed by cells and broken down into its constituent amino acids through the action of enzymes .

Subcellular Localization

The subcellular localization of this compound is widespread, as glutathione is found in virtually all subcellular compartments. This implies the existence of transporters facilitating its transport into and out of various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutathione-glycine-13C2,15N1 involves the incorporation of stable isotopes into the glutathione molecule. The process typically starts with the synthesis of glycine labeled with carbon-13 and nitrogen-15. This labeled glycine is then used in the peptide synthesis of glutathione. The reaction conditions often involve peptide coupling reagents and protecting groups to ensure the correct assembly of the tripeptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to achieve the desired isotopic labeling and peptide purity. The final product is often purified using high-performance liquid chromatography (HPLC) to ensure its quality and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Glutathione-glycine-13C2,15N1 undergoes various chemical reactions, including:

    Oxidation: Glutathione can be oxidized to form glutathione disulfide.

    Reduction: It can be reduced back to its thiol form by glutathione reductase.

    Conjugation: It can conjugate with various electrophilic compounds through its thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Glutathione reductase and NADPH.

    Conjugation: Electrophilic compounds such as xenobiotics and heavy metals.

Major Products Formed

    Oxidation: Glutathione disulfide.

    Reduction: Reduced glutathione.

    Conjugation: Glutathione conjugates with various electrophiles.

Scientific Research Applications

Glutathione-glycine-13C2,15N1 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used in metabolic flux analysis to study biochemical pathways.

    Biology: Investigates the role of glutathione in cellular redox homeostasis.

    Medicine: Explores its potential therapeutic applications in oxidative stress-related diseases.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: The non-labeled form of the compound.

    Glutathione disulfide: The oxidized form of glutathione.

    L-Glutathione reduced: Another form of reduced glutathione.

Uniqueness

Glutathione-glycine-13C2,15N1 is unique due to its stable isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed analysis of biochemical pathways and mechanisms.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i3+1,8+1,12+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSXRVCMGQZWBV-DUHRKNADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661992
Record name L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815610-65-2
Record name L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 815610-65-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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